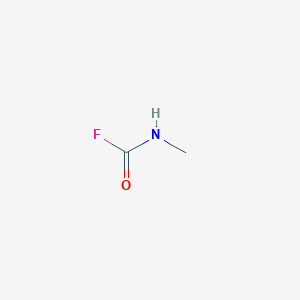

Methylcarbamoyl fluoride

Description

Contextualization within Contemporary Organofluorine Chemistry

Organofluorine chemistry, the study of organic compounds containing the carbon-fluorine bond, holds a pivotal position in modern chemical science. wikipedia.org The unique properties conferred by the fluorine atom—such as high electronegativity, small atomic radius, and the exceptional strength of the C-F bond (average bond energy of ~480 kJ/mol)—profoundly influence the chemical and physical characteristics of molecules. wikipedia.orgthieme-connect.comossila.com These modifications can enhance metabolic stability, lipophilicity, and binding affinity, making organofluorine compounds indispensable in fields like pharmaceuticals, agrochemicals, and materials science. thieme-connect.comthieme-connect.comcas.cnnih.gov Approximately 20% of all pharmaceutical drugs and about half of agrochemicals registered in recent decades contain at least one fluorine atom. cas.cn

Within this extensive landscape, carbamoyl (B1232498) fluorides, including the specific compound methylcarbamoyl fluoride (B91410), have emerged as a significant class of fluorinated electrophiles. thieme-connect.comthieme-connect.com Unlike their more common chlorinated counterparts (carbamoyl chlorides), which often require the use of highly toxic reagents like phosgene (B1210022), carbamoyl fluorides present a unique reactivity profile. thieme-connect.comyorku.ca The inherent stability of the C-F bond, combined with its polarity, creates a platform for innovative chemical transformations, positioning these compounds as key intermediates in the synthesis of complex molecules. thieme-connect.comresearcher.life The growing interest in this area is driven by the need for more efficient and selective methods to introduce fluorine-containing functional groups into organic structures. thieme-connect.denumberanalytics.com

Academic Significance as a Synthetic Building Block and Reactive Intermediate

Methylcarbamoyl fluoride serves as a versatile synthetic building block and a reactive intermediate in a variety of organic transformations. Its academic significance lies in its ability to act as a carbamoylating agent, providing access to a wide range of valuable organic compounds such as amides, ureas, carbamates, and heterocyclic structures. thieme-connect.comthieme-connect.com The compound's reactivity is a balance between the stability of the C-F bond and the electrophilicity of the carbonyl carbon, enabling controlled reactions with various nucleophiles.

Detailed research findings have highlighted the utility of carbamoyl fluorides in several key reaction types:

Nucleophilic Acyl Substitution: Carbamoyl fluorides readily undergo nucleophilic substitution with amines, alcohols, and other nucleophiles. thieme-connect.com This reactivity is fundamental to their role in synthesizing complex amides and carbamates, which are prevalent motifs in biologically active molecules.

Transition-Metal-Catalyzed Cross-Coupling: Researchers have developed nickel-catalyzed cross-coupling reactions involving carbamoyl fluorides and silylated nucleophiles. yorku.ca This methodology facilitates the formation of ureas, carbamates, and alkynamides under base-free conditions, with the formation of a stable fluorosilane by-product providing the thermodynamic driving force for the reaction. yorku.ca

Synthesis of Heterocycles: The reactivity of carbamoyl fluorides has been harnessed for the construction of heterocyclic frameworks. For instance, a BF3-catalyzed fluorocarbamoylation of alkyne-tethered carbamoyl fluorides has been reported to produce 3-fluoromethylene oxindoles and γ-lactams with high stereoselectivity. researchgate.net

Access to Specific Intermediates: In specialized applications, carbamoyl fluorides, including this compound derivatives, have been synthesized as key intermediates for targeted molecules, such as inhibitors for enzymes like butyrylcholinesterase. acs.org

The utility of this compound as a building block is enhanced by the development of synthetic methods that tolerate a wide array of functional groups, allowing for its incorporation in late-stage functionalization of complex molecules, including drug analogues. yorku.cathieme-connect.de

Evolution of Carbamoyl Fluoride Synthesis Methodologies in Scholarly Literature

The synthesis of carbamoyl fluorides, including this compound, has undergone significant evolution, moving from hazardous, multi-step procedures to more efficient, safer, and versatile methods. This progression reflects broader trends in organic synthesis toward practicality and sustainability.

Early methods often involved a two-step process starting from a secondary amine. yorku.ca The amine was first converted to its corresponding carbamoyl chloride using toxic phosgene (COCl₂) or a phosgene equivalent, followed by a halogen exchange (halex) reaction using a fluoride source like potassium fluoride (KF). yorku.ca While often providing good yields, this approach suffers from the use of highly toxic reagents and lengthy reaction times. yorku.ca

To overcome these limitations, modern synthetic strategies have focused on avoiding the isolation of hazardous intermediates and utilizing more benign starting materials. These contemporary methodologies can be broadly categorized as follows:

In Situ Generation of Difluorophosgene (COF₂): A significant advancement was the development of methods that generate the highly reactive and toxic difluorophosgene in situ. This circumvents the challenges of handling and storing the gas. yorku.ca

From Difluorocarbene (DFC) Sources: One approach uses a difluorocarbene precursor, such as (triphenylphosphonio)difluoroacetate, which is oxidized by an external agent like 4-methylpyridine (B42270) N-oxide to form difluorophosgene. This intermediate then reacts directly with a secondary amine to yield the carbamoyl fluoride. yorku.ca This method is noted for its use of inexpensive, commercially available starting materials and broad functional group tolerance. yorku.ca

From Other Precursors: Trifluoromethyl trifluoromethanesulfonate (B1224126) (CF₃SO₂OCF₃) has also been used as a difluorophosgene source, enabling the rapid synthesis of carbamoyl fluorides from secondary amines. yorku.ca

Utilization of Carbon Dioxide (CO₂): Reflecting the principles of green chemistry, methods have been developed that use CO₂ as an inexpensive, abundant, and non-toxic C1 source. researchgate.netresearchgate.net In this approach, various amines are converted to carbamoyl fluorides in the presence of a deoxyfluorinating reagent, often under mild conditions (room temperature and 1 atm pressure). researchgate.netresearchgate.net

Direct Synthesis from Amines and Isothiocyanates:

Schoenebeck and colleagues reported a method for synthesizing N-CF₃ carbamoyl fluorides from isothiocyanates using triphosgene (B27547) as the carbonyl source and silver(I) fluoride (AgF). thieme-connect.com

A novel three-step procedure starting from secondary amines avoids highly toxic reagents altogether. It involves carbamoylation with 1,1'-carbonyldiimidazole (B1668759) (CDI), followed by alkylation to enhance the leaving group ability of the imidazole (B134444) ring, and finally, fluoride exchange using potassium fluoride. acs.org This method is practical for gram-scale synthesis without requiring chromatographic purification. acs.org

The following table summarizes the evolution of these synthetic strategies:

| Methodology | Starting Materials | Key Reagents | Key Features & Limitations | Citations |

| Halogen Exchange | Secondary Amine | Phosgene (or equivalent), Potassium Fluoride (KF) | Two-step process; requires highly toxic phosgene; long reaction times. | yorku.ca |

| In Situ COF₂ (from DFC) | Secondary Amine, DFC Precursor | (triphenylphosphonio)difluoroacetate, 4-methylpyridine N-oxide | Uses inexpensive, bench-stable materials; broad functional group tolerance. | yorku.ca |

| In Situ COF₂ (from CF₃SO₂OCF₃) | Secondary Amine | Trifluoromethyl trifluoromethanesulfonate | Very fast reaction times; reagent is moisture-sensitive and volatile. | yorku.ca |

| CO₂ as C1 Source | Secondary Amine, CO₂ | Deoxyfluorinating reagent (e.g., PyFluor) | Utilizes abundant, non-toxic C1 source; mild reaction conditions. | researchgate.netresearchgate.net |

| From Isothiocyanates | Isothiocyanate | Triphosgene, Silver(I) Fluoride (AgF) | Provides access to N-CF₃ substituted carbamoyl fluorides. | thieme-connect.com |

| CDI-Mediated Synthesis | Secondary Amine | 1,1'-Carbonyldiimidazole (CDI), Alkylating Agent, KF | Three-step, one-pot potential; avoids corrosive/highly toxic reagents; gram-scale. | acs.org |

Structure

3D Structure

Properties

CAS No. |

51229-17-5 |

|---|---|

Molecular Formula |

C2H4FNO |

Molecular Weight |

77.06 g/mol |

IUPAC Name |

N-methylcarbamoyl fluoride |

InChI |

InChI=1S/C2H4FNO/c1-4-2(3)5/h1H3,(H,4,5) |

InChI Key |

WRBUEDBPGZVHJQ-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)F |

Origin of Product |

United States |

Synthetic Methodologies for Methylcarbamoyl Fluoride and Its Analogues

Indirect Synthesis Approaches

Indirect methods for synthesizing carbamoyl (B1232498) fluorides typically involve the initial formation of a more reactive carbamoyl halide, which is subsequently converted to the fluoride (B91410).

Halogen Exchange Reactions from Carbamoyl Chlorides

A traditional and long-standing method for the synthesis of carbamoyl fluorides involves a two-step process starting from a secondary amine. The first step is the formation of a carbamoyl chloride, which is then subjected to a halogen exchange (halex) reaction. yorku.ca This exchange is typically accomplished using an excess of a fluoride salt, such as potassium fluoride, to replace the chlorine atom with fluorine. yorku.cathieme-connect.com While this method can provide good yields, it necessitates multiple synthetic steps and can involve long reaction times. yorku.ca

A more recent variation of this indirect approach involves carbamoylating secondary amines with 1,1'-carbonyldiimidazole (B1668759) (CDI), a stable, solid phosgene (B1210022) surrogate. The resulting N-carbamoylimidazole intermediate is then activated by alkylation, followed by an exchange reaction with an inorganic fluoride salt like potassium fluoride (KF) to yield the final carbamoyl fluoride. nih.govresearchgate.net This procedure avoids many of the highly toxic reagents but is a multi-step process. nih.gov

Phosgene-Derived Precursors and Associated Methodological Challenges

The synthesis of the necessary carbamoyl chloride precursors for halogen exchange reactions traditionally relies on the use of phosgene (COCl₂) or its equivalents, such as triphosgene (B27547). yorku.cathieme-connect.com However, these reagents present significant methodological challenges. Phosgene is an extremely toxic gas, and its derivatives are often highly reactive, moisture-sensitive, and hazardous to handle. thieme-connect.comnih.gov The practical difficulties and safety concerns associated with using phosgene-releasing agents have driven the development of alternative, safer synthetic routes. yorku.ca

Direct Synthesis Approaches Utilizing Difluorocarbene Chemistry

To circumvent the issues associated with indirect methods, direct syntheses of carbamoyl fluorides from amines have been developed. A prominent strategy involves the in situ generation of difluorophosgene (COF₂), a toxic and gaseous reagent, from safer, manageable precursors through difluorocarbene (:CF₂) chemistry. thieme-connect.comresearchgate.net

In Situ Generation of Difluorophosgene from Difluorocarbene Sources (e.g., (Triphenylphosphonio)difluoroacetate (PDFA))

A modern and practical approach to carbamoyl fluoride synthesis involves generating a difluorophosgene surrogate in situ from a difluorocarbene (DFC) source. organic-chemistry.orgnih.gov (Triphenylphosphonio)difluoroacetate (PDFA) is a preferred DFC source for this transformation. yorku.ca PDFA is a bench-stable, non-hygroscopic, and easy-to-handle solid that can be synthesized from relatively inexpensive starting materials. organic-chemistry.orgyorku.ca Upon heating, PDFA generates difluorocarbene, which can then be converted to the reactive difluorophosgene equivalent. yorku.ca This method avoids the direct handling of toxic difluorophosgene gas and other hazardous reagents, offering a significantly safer and more practical alternative. organic-chemistry.org Other DFC sources that have been explored include trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) and potassium bromodifluoroacetate (BrCF₂CO₂K), though PDFA is often favored due to its stability and ease of handling. yorku.ca

Oxidant-Mediated Difluorocarbene Transformations (e.g., Pyridine (B92270) N-Oxides)

The conversion of the transient difluorocarbene intermediate into a reactive difluorophosgene surrogate requires an oxidant. researchgate.net Pyridine N-oxides have been identified as an effective class of external oxidants for this transformation. organic-chemistry.orgyorku.ca In a typical procedure, the thermolysis of PDFA generates difluorocarbene, which is then oxidized by a pyridine N-oxide, such as 4-methylpyridine (B42270) N-oxide. yorku.ca This reaction produces the key difluorophosgene intermediate in situ, which then readily reacts with a secondary amine present in the mixture to form the desired carbamoyl fluoride. organic-chemistry.orgyorku.ca The combination of a stable DFC source like PDFA and a mild oxidant like a pyridine N-oxide provides a robust protocol that does not require pre-functionalized substrates or explosive fluorinating reagents. nih.gov

Table 1: Reaction Conditions for Oxidant-Mediated Carbamoyl Fluoride Synthesis organic-chemistry.org

| Parameter | Condition |

|---|---|

| DFC Source | (Triphenylphosphonio)difluoroacetate (PDFA) |

| Oxidant | 4-Methylpyridine N-oxide |

| Stoichiometry | 1.5 equivalents of PDFA |

| 2.0 equivalents of 4-methylpyridine N-oxide | |

| Solvent | Acetonitrile (B52724) |

| Temperature | 60°C |

| Time | 1 hour |

Substrate Scope and Functional Group Tolerance in Difluorocarbene-Based Syntheses

The synthesis method utilizing PDFA and pyridine N-oxides demonstrates a broad substrate scope and good functional group tolerance. organic-chemistry.org It is applicable to a wide range of electronically diverse secondary amines, including those containing heterocycles and unsaturated functionalities like alkenes and alkynes. yorku.cayorku.ca This allows for the synthesis of a diverse array of carbamoyl fluorides in good to excellent yields. organic-chemistry.org

However, the electronic and steric properties of the substrates can influence the reaction's success. For instance, while many derivatives are well-tolerated, substrates with certain electronic features or significant steric hindrance near the reacting amine may result in reduced yields. yorku.ca Despite these limitations, the method's operational simplicity and wide applicability make it a valuable tool for accessing densely functionalized carbamoyl fluorides. yorku.ca

Table 2: Examples of Substrate Scope in Difluorocarbene-Based Synthesis yorku.ca

Multi-Step Conversions from Secondary Amines

N-Carbamoylimidazole Activation Strategies

This synthetic pathway is centered on creating a highly reactive intermediate that facilitates the introduction of the fluoride atom. The process sequentially builds and activates the carbamoyl structure. semanticscholar.orgacs.org

The initial step involves the reaction of a secondary amine with 1,1′-carbonyldiimidazole (CDI). semanticscholar.orgacs.org CDI serves as a stable and solid surrogate for phosgene, allowing for a safer and more manageable carbamoylation process. acs.org In this reaction, the secondary amine is dissolved in a solvent such as dichloromethane (B109758) (DCM), and CDI is added. The mixture is stirred, typically at room temperature for about 12 hours, to form the corresponding N-carbamoylimidazole intermediate. acs.org This intermediate is generally stable enough to be used in the subsequent step without extensive purification. acs.org

To facilitate the subsequent fluoride exchange, the imidazole (B134444) group of the N-carbamoylimidazole intermediate must be converted into a better leaving group. semanticscholar.orgacs.org This is achieved through an alkylation reaction, which enhances the nucleofugality (the ability of the group to depart). semanticscholar.org The N-carbamoylimidazole is treated with an alkylating agent, such as methyl iodide, in a solvent like acetonitrile (MeCN). acs.orgnih.gov The reaction, typically run at room temperature for 24 hours under an inert atmosphere, results in the formation of a carbamoyl-imidazolium salt. This quaternization of the imidazole ring makes it an excellent leaving group for the final substitution step. acs.org

The final step is a fluoride exchange reaction where the activated carbamoyl-imidazolium salt is treated with an inorganic fluoride salt. semanticscholar.orgacs.org Anhydrous potassium fluoride (KF) is commonly used as the fluoride source. semanticscholar.orgnih.gov The reaction is typically conducted in acetonitrile, with vigorous stirring at room temperature for 24 hours. acs.orgnih.gov The fluoride ion displaces the activated imidazolium (B1220033) group to yield the desired tertiary carbamoyl fluoride. acs.org The crude product can then be worked up through an acidic wash and extraction. acs.orgnih.gov

| Product | Starting Amine | Scale (mmol) | Yield (%) | Purification |

|---|---|---|---|---|

| Benzyl(methyl)carbamic Fluoride | N-Methyl-1-phenylmethanamine | 12.0 | 91 | Column Chromatography |

| Indoline-1-carbonyl Fluoride | Indoline | 5.08 | 68 | Column Chromatography |

| Isoindoline-2-carbonyl Fluoride | Isoindoline | 4.38 | 65 | Column Chromatography |

| Morpholine-4-carbonyl fluoride | Morpholine | 11.0 | 72 | Extraction Only |

Practical Considerations for Gram-Scale Syntheses

The N-carbamoylimidazole activation strategy has proven to be effective for gram-scale syntheses. semanticscholar.orgnih.gov One of the significant advantages of this method is that it often allows for the isolation of the final carbamoyl fluoride product without the need for chromatographic purification, simplifying the scale-up process. semanticscholar.orgacs.org The intermediate products are typically pure enough to be carried forward directly, and the final product can often be purified by a simple extraction. acs.org

However, the method has certain limitations. It is most suitable for basic and sterically unhindered secondary amines. semanticscholar.orgnih.gov Amines that are poorly basic or sterically hindered may fail to react efficiently with CDI in the initial step. nih.gov Furthermore, the substrate cannot contain other functional groups that are prone to alkylation by methyl iodide, as this would lead to unwanted side reactions. semanticscholar.orgnih.gov

Electrochemical Synthesis Pathways

An alternative and modern approach to synthesizing carbamoyl fluorides involves electrochemical methods. nih.gov A notable example is the anodic oxidation of oxamic acids, which are readily available from the corresponding amines. nih.govacs.org This technique offers a mild, practical, and robust route to carbamoyl fluorides and has been demonstrated to be scalable. nih.govgre.ac.uk

The process is typically carried out using a carbon graphite (B72142) anode and a platinum foil cathode. nih.govacs.org The oxamic acid is electrolyzed in the presence of triethylamine (B128534) trihydrofluoride (Et₃N·3HF), which serves as both an inexpensive nucleophilic fluoride source and the supporting electrolyte. nih.govacs.org The reaction proceeds efficiently at room temperature and does not require strictly anhydrous conditions. nih.gov

The proposed mechanism is an irreversible electrochemical-chemical (EC) type event. nih.govacs.org

Anodic Oxidation : The oxamic acid undergoes a one-electron oxidation at the anode to form an unstable carboxyl radical. nih.gov

Decarboxylation : This radical rapidly loses a molecule of carbon dioxide to generate an acyl radical. nih.gov

Second Oxidation : A rapid second electron transfer occurs, converting the acyl radical into a highly electrophilic cationic isocyanate derivative. nih.gov

Fluoride Capture : This electrophilic intermediate is then captured by a nucleophilic fluoride ion from the Et₃N·3HF electrolyte to yield the final carbamoyl fluoride product. nih.gov

This electrochemical method is compatible with a variety of functional groups, including aliphatic and aromatic halides. nih.govacs.org The scalability of this process has been demonstrated through successful gram-scale batch reactions and the development of a continuous flow electrochemical setup, which allows for a significantly higher production rate. nih.govacs.org

| Starting Oxamic Acid Derivative | Yield (%) | Notes |

|---|---|---|

| N,N-Dibenzyl-2-oxoacetamide | 95 | Standard conditions |

| N-(4-bromobenzyl)-N-methyl-2-oxoacetamide | 87 | Compatible with aromatic halides |

| N-(cyclopropylmethyl)-N-phenyl-2-oxoacetamide | 72 | Compatible with cyclopropanes |

| tert-Butyl 4-(2-oxoacetyl)piperazine-1-carboxylate | 62 | Compatible with Boc-protecting groups |

Anodic Oxidation of Oxamic Acids

The synthesis of carbamoyl fluorides from oxamic acids is achieved through an anodic oxidation process. nih.gov This electrochemical method relies on a chemically irreversible EC-type mechanism, which involves an electrochemical event followed by a chemical event. nih.govacs.org The process begins with the anodic oxidation of an oxamic acid (I) at a potential of Epa= 1.54 V versus Fc⁺/Fc in a solvent like dichloromethane (CH₂Cl₂). nih.govacs.org

This initial oxidation leads to the formation of an unstable carboxyl radical (II). nih.govacs.org This radical species rapidly loses a molecule of carbon dioxide to yield an acyl radical (III). nih.govacs.org A subsequent rapid second electron transfer occurs, forming a highly electrophilic cationic isocyanate derivative (IV). nih.govacs.org In the final step, this reactive intermediate is captured by a nucleophilic fluoride source present in the reaction mixture, leading to the formation of the desired carbamoyl fluoride (V). nih.govacs.org

The reaction is typically carried out using a carbon graphite anode, valued for its low cost and ability to facilitate multiple electron transfers, and a platinum foil cathode, which has a low hydrogen overpotential that favors the benign reduction of protons. nih.govacs.org

Role of Fluoride Sources and Supporting Electrolytes in Electrochemical Fluorination

In the electrochemical synthesis of carbamoyl fluorides from oxamic acids, the choice of fluoride source and supporting electrolyte is crucial. nih.gov The reagent triethylamine tris(hydrofluoride) (Et₃N·3HF) has been identified as a particularly effective component, serving dual roles as both an inexpensive and mild nucleophilic fluoride source and as the supporting electrolyte. nih.govacs.org This eliminates the need for additional, often wasteful, supporting electrolytes that are common in electrochemical reactions. nih.govgre.ac.uk

The effectiveness of various fluoride sources has been investigated. While Et₃N·3HF provides high yields, other reagents have been tested with varying success. nih.govacs.org For instance, Bu₄N·H₂F₃ was found to be as efficient in promoting the fluorination; however, it led to the formation of significant amounts of tributylamine (B1682462) as a byproduct through cathodic Hofmann elimination, which contaminated the final product. nih.govacs.org Weaker nucleophilic fluoride sources, such as potassium fluoride (KF) with 18-Crown-6 or cesium fluoride (CsF), resulted in the formation of the desired carbamoyl fluoride in only modest yields and were accompanied by numerous byproducts. nih.govacs.org

The optimization of the electrochemical process demonstrates that high faradaic efficiency can be achieved, with average yields ranging from 66% to 80%. nih.gov

| Entry | Fluoride Source | Solvent | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Et₃N·3HF | CH₂Cl₂ | 95 | Optimal conditions with Cgr anode and Pt cathode. nih.gov |

| 2 | KF/18-Crown-6 | CH₂Cl₂ | Modest | Numerous byproducts observed. nih.govacs.org |

| 3 | CsF | CH₂Cl₂ | Modest | Numerous byproducts observed. nih.govacs.org |

| 4 | Bu₄N·H₂F₃ | CH₂Cl₂ | High | Contamination with tributylamine. nih.govacs.org |

| 5 | Et₃N·3HF | MeCN | 0 | No conversion of starting material observed. nih.gov |

Specialized Synthetic Routes for Functionalized Carbamoyl Fluorides

Beyond the direct synthesis of simple carbamoyl fluorides, specialized routes are employed to incorporate the N-methylcarbamoyl moiety into more complex functionalized molecules, such as modified ribonucleosides for nucleic acid-based therapeutics. acs.orgnih.gov

Synthesis of 2′-O-[2-(N-Methylcarbamoyl)ethyl]ribonucleosides as Intermediates

A key strategy for creating functionalized carbamoyl fluorides involves the synthesis of 2′-O-[2-(N-Methylcarbamoyl)ethyl]ribonucleosides (2'-O-MCE ribonucleosides). acs.orgnih.gov These compounds serve as important intermediates for developing modified oligonucleotides. acs.orgresearchgate.net The synthesis begins with a highly selective oxa-Michael addition reaction involving appropriately protected ribonucleoside derivatives (such as U, C, A, and G) and an acrylate (B77674) ester. acs.orgresearchgate.net

This reaction initially yields a 2′-O-[2-(methoxycarbonyl)ethyl] (MOCE) modified ribonucleoside. acs.orgnih.gov The MOCE group can then be readily converted to the more chemically stable 2'-O-MCE group through a process of aminolysis. acs.org This two-step process provides an effective method for introducing the N-methylcarbamoyl functional group at the 2'-hydroxyl position of ribonucleosides. acs.orgnih.gov The resulting 2'-O-MCE ribonucleosides were found to be the most stable among similar derivatives under basic conditions. acs.orgresearchgate.netacs.org These intermediates can then be converted into phosphoramidite (B1245037) building blocks for the solid-phase synthesis of oligonucleotides. acs.orgnih.gov

Reactivity and Reaction Mechanisms of Methylcarbamoyl Fluoride

Electrophilic Reactivity of the Carbamoyl (B1232498) Fluoride (B91410) Moiety

The carbamoyl fluoride moiety in methylcarbamoyl fluoride is characterized by a highly electrophilic carbonyl carbon. This electrophilicity arises from the strong inductive effect of the adjacent fluorine and nitrogen atoms, which withdraw electron density from the carbonyl group. The fluorine atom, being the most electronegative element, creates a significant partial positive charge on the carbonyl carbon, rendering it susceptible to attack by various nucleophiles. yorku.ca

This inherent electrophilicity is the foundation for the diverse reactivity of this compound and related carbamoyl fluorides. They are considered effective carbamoylating agents, capable of transferring the methylcarbamoyl group to a variety of nucleophilic substrates. Their stability, particularly when compared to the more reactive carbamoyl chlorides, makes them advantageous reagents in many synthetic applications. researchgate.net

Cross-Coupling Reactions and Catalysis

This compound and its derivatives are effective electrophilic partners in transition metal-catalyzed cross-coupling reactions. These reactions provide a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds, leading to a diverse array of functionalized molecules.

Nickel-catalyzed cross-coupling reactions have emerged as a particularly effective strategy for the functionalization of carbamoyl fluorides, including those with methyl substitution. These reactions often employ silylated nucleophiles, which offer the advantage of proceeding under base-free conditions. yorku.ca The use of an earth-abundant and affordable metal like nickel makes this approach economically and environmentally attractive. yorku.ca

A common catalytic system involves a nickel(II) precatalyst, such as NiCl2(PCy3)2, in combination with a suitable ligand. The reaction proceeds efficiently to couple the carbamoyl fluoride with a range of silylated nucleophiles, including silylated indoles, siloxyalkenes, and silylacetylenes. yorku.ca

Table 1: Nickel-Catalyzed Cross-Coupling of a Carbamoyl Fluoride with Silylated Nucleophiles

| Carbamoyl Fluoride | Silylated Nucleophile | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-phenyl-N-methylcarbamoyl fluoride | 1-(tert-butyldimethylsilyl)-1H-indole | NiCl2(PCy3)2 (5 mol %), 1,10-phenanthroline (B135089) (5 mol %) | 1-(N-methyl-N-phenylcarbamoyl)-1H-indole | 85 | yorku.ca |

| N-phenyl-N-methylcarbamoyl fluoride | (triisopropylsilyl)acetylene | NiCl2(PCy3)2 (5 mol %), 1,10-phenanthroline (5 mol %) | N-methyl-N-phenylpropiolamide | 72 | yorku.ca |

The cross-coupling reactions of this compound and its analogs provide access to a variety of important chemical motifs. The reaction with silylated amines or their equivalents leads to the formation of ureas. Similarly, coupling with silylated alcohols or phenols yields carbamates, and reaction with silylacetylenes produces alkynamides. yorku.ca

These transformations highlight the utility of carbamoyl fluorides as versatile synthons for the introduction of the carbamoyl functional group. The mild, base-free conditions of the nickel-catalyzed reactions tolerate a wide range of functional groups, allowing for the synthesis of complex molecules. yorku.ca

Table 2: Synthesis of Derivatized Products from a Carbamoyl Fluoride

| Carbamoyl Fluoride | Coupling Partner | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| N-phenyl-N-methylcarbamoyl fluoride | 1-(tert-butyldimethylsilyl)-1H-indole | Urea derivative | 85 | yorku.ca |

| N-phenyl-N-methylcarbamoyl fluoride | (triisopropylsilyl)acetylene | Alkynamide | 72 | yorku.ca |

The mechanism of the nickel-catalyzed cross-coupling of carbamoyl fluorides with silylated nucleophiles is believed to proceed through a catalytic cycle involving oxidative addition, transmetallation, and reductive elimination. yorku.ca

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the carbamoyl fluoride to a low-valent nickel(0) species. This step involves the cleavage of the carbon-fluorine bond and the formation of a nickel(II) intermediate. researchgate.netresearchgate.net

Transmetallation: The subsequent step is the transmetallation of the organic group from the silylated nucleophile to the nickel center. A key driving force for this step is the formation of a strong silicon-fluorine bond in the resulting fluorosilane byproduct. This thermodynamic driving force allows the reaction to proceed efficiently without the need for a base. yorku.ca

Reductive Elimination: The final step is the reductive elimination of the coupled product from the nickel(II) center, which regenerates the active nickel(0) catalyst and completes the catalytic cycle. yorku.ca

The generation of the stable fluorosilane is a crucial aspect of this reaction, providing a thermodynamic sink that favors product formation. yorku.ca Mechanistic studies have identified the transmetalation step as often being the most challenging in related cross-coupling reactions. researchgate.netresearcher.life

Nucleophilic Acyl Substitution Pathways

Beyond transition metal-catalyzed reactions, this compound can also undergo direct nucleophilic acyl substitution. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the displacement of the fluoride ion. yorku.ca

This pathway is a fundamental aspect of the reactivity of acyl halides and their analogs. The general mechanism involves the formation of a tetrahedral intermediate, followed by the expulsion of the leaving group to regenerate the carbonyl double bond. masterorganicchemistry.com Common nucleophiles that can participate in these reactions include amines, alcohols, and thiols, leading to the formation of ureas, carbamates, and thiocarbamates, respectively. The stability of the fluoride anion as a leaving group, while not as high as that of chloride or bromide, is sufficient for these reactions to proceed, often under mild conditions. yorku.ca

Role in Acyl Fluoride Formation and Related Transformations

The chemistry of this compound is closely linked to that of acyl fluorides. Both classes of compounds can be synthesized from common precursors, such as difluorophosgene. The reaction of a secondary amine, like dimethylamine (B145610) or methylamine, with difluorophosgene is a direct route to the corresponding carbamoyl fluoride. yorku.ca

Furthermore, under certain conditions, chemistry involving carbamoyl fluorides can be relevant to the formation of other acyl fluorides. For instance, the in situ generation of difluorophosgene from various sources can be used to synthesize both carbamoyl fluorides and acyl fluorides from carboxylic acids. yorku.ca This shared synthetic heritage underscores the relatedness of their chemical properties and applications as acylating agents. organic-chemistry.org

Chemical Transformations in Complex Molecular Synthesis

This compound serves as a reactive and versatile intermediate in the intricate field of molecular synthesis. Its unique chemical properties, stemming from the presence of the highly electronegative fluorine atom, allow for its application in specialized synthetic strategies, particularly in the construction of complex organic molecules and modified biopolymers.

Integration into Oligonucleotide Derivatives

The methylcarbamoyl moiety is a valuable functional group for modifying oligonucleotides to enhance their therapeutic properties, such as nuclease resistance. However, the direct integration of this compound onto a pre-existing oligonucleotide chain is not the preferred synthetic route. Instead, the modification is achieved by first synthesizing a ribonucleoside derivative that already contains the methylcarbamoyl group.

Specifically, 2′-O-[2-(N-methylcarbamoyl)ethyl] (2'-O-MCE) ribonucleosides are synthesized as key phosphoramidite (B1245037) building blocks. researchgate.net These modified nucleosides are created through an oxa-Michael reaction, which is a conjugate addition of an alcohol (the 2'-hydroxyl group of the ribonucleoside) to an activated alkene. researchgate.net Once these 2'-O-MCE ribonucleoside phosphoramidites are prepared, they can be incorporated into oligonucleotides during standard solid-phase synthesis. researchgate.net This method allows for the precise placement of the methylcarbamoyl-containing modification within the oligonucleotide sequence.

Oligonucleotides that incorporate these 2'-O-MCE groups have demonstrated enhanced resistance to degradation by nucleases and maintain strong binding affinity for complementary RNA strands, which are desirable characteristics for antisense therapeutic applications. researchgate.netyorku.ca

Role as Key Intermediates in Advanced Organic Synthesis

Carbamoyl fluorides, including this compound, are recognized as valuable and benchtop-stable intermediates in advanced organic synthesis. nih.govacs.org They exhibit greater stability and selectivity compared to their more reactive carbamoyl chloride analogues. acs.org This controlled reactivity makes them exceptional building blocks for the synthesis of a variety of important chemical structures such as ureas, carbamates, thiocarbamates, and amides. acs.orgnih.gov

A significant application of these intermediates is in transition-metal-catalyzed cross-coupling reactions. For instance, N-methyl-N-phenyl carbamoyl fluoride has been successfully used in nickel-catalyzed, base-free cross-coupling reactions with silylated nucleophiles. nih.gov This methodology provides an efficient route to synthesize ureas, carbamates, and alkynamides in moderate to excellent yields. nih.gov The reaction is driven by the formation of a stable fluorosilane byproduct, which provides the thermodynamic force for the transformation. nih.gov The ability to use earth-abundant nickel as a catalyst further enhances the utility of this process. nih.gov

The synthesis of this compound itself can be achieved through various modern synthetic methods, avoiding the use of highly toxic reagents like phosgene (B1210022). nih.govnih.gov One such method involves the in situ generation of difluorophosgene from a difluorocarbene source, which then reacts with a secondary amine to produce the desired carbamoyl fluoride. nih.gov This accessibility allows for the creation of a diverse range of unique fluorinated molecules for chemical biology and medicinal chemistry. researchgate.net

Decomposition Pathways and Stability

The stability of this compound and its pathways of decomposition are critical factors that govern its storage, handling, and reaction conditions. The strong carbon-fluorine bond generally imparts considerable stability, yet specific mechanisms can lead to its degradation.

Intrinsic Chemical Stability in Various Solvent Systems

This compound and related carbamoyl fluorides are reported to be sufficiently stable in a range of common laboratory solvents. nih.gov Their stability makes them advantageous compared to more moisture-sensitive acyl halides like carbamoyl chlorides. acs.org Studies have shown that these compounds persist in both organic solvents and aqueous environments under specific conditions.

Research indicates that carbamoyl fluorides are generally stable in water and aqueous buffers at acidic or neutral pH. nih.gov Stability has also been noted under physiological conditions, such as in phosphate-buffered saline (PBS) at a pH of 7.4. nih.govsiue.edu This characteristic is particularly relevant for their potential applications in biological systems, such as enzyme inhibition. nih.gov

| Solvent System | Reported Stability | pH Conditions | Reference |

|---|---|---|---|

| Organic Solvents (e.g., CH₂Cl₂, MeCN) | Sufficiently Stable | N/A | nih.gov |

| Water | Sufficiently Stable | Acidic or Neutral | nih.gov |

| Aqueous Buffers | Sufficiently Stable | Acidic or Neutral | nih.gov |

| Phosphate-Buffered Saline (PBS) | Stable | 7.4 | nih.govsiue.edu |

Mechanisms of Decomposition (e.g., via Group Elimination)

While generally stable, this compound can undergo decomposition, particularly under specific conditions or if it is an N-monosubstituted variant (where the other group on the nitrogen is hydrogen). One potential decomposition pathway for N-monosubstituted carbamoyl fluorides is the elimination of hydrogen fluoride (HF) to form an isocyanate. nih.gov

For other fluorinated organic compounds, elimination reactions are a known decomposition route. The specific mechanism of elimination is heavily influenced by the strong carbon-fluorine bond. The E1 (elimination, unimolecular) mechanism is considered unlikely for many fluorinated compounds because it would require the cleavage of the strong C-F bond in the rate-determining step. A more plausible pathway for some fluorinated compounds is the E1cb (elimination, unimolecular, conjugate base) mechanism. In this mechanism, the high electronegativity of the fluorine atom increases the acidity of a hydrogen atom on the β-carbon. A base can then remove this proton to form a carbanion intermediate, which subsequently eliminates the fluoride ion to form an alkene. While this is a general mechanism for fluoroalkanes, analogous pathways involving the formation of a conjugate base could potentially contribute to the decomposition of carbamoyl fluorides under basic conditions.

Comparison with General Fluorinated Compound Decomposition Pathways

The stability and decomposition of this compound can be contextualized by comparing it with other classes of organofluorine compounds. The carbon-fluorine bond is the strongest single bond to carbon, with a bond dissociation energy of around 485 kJ/mol, which is a primary reason for the general stability of fluorinated compounds. nih.gov

| Compound Class | Leaving Group | Relative C-X Bond Strength | General Reactivity/Stability | Reference |

|---|---|---|---|---|

| Carbamoyl Fluoride | F⁻ | Very Strong | More stable and selective than chloride analogue | acs.org |

| Carbamoyl Chloride | Cl⁻ | Strong | Highly reactive, often unstable | acs.org |

| Fluoroalkanes | F⁻ | Very Strong | Least reactive in elimination (I > Br > Cl > F) |

Compared to their chlorinated analogs, carbamoyl fluorides are notably more stable and less acutely toxic, primarily due to the stronger C-F bond. nih.govacs.org This enhanced stability allows them to be handled as benchtop reagents. nih.gov

The thermal decomposition of more complex fluorinated molecules, such as perfluorinated carboxylic acids (PFCAs) and fluoropolymers, often proceeds via mechanisms involving the elimination of hydrogen fluoride (HF). For example, the thermal degradation of PFCAs is initiated by HF elimination from the carboxylic acid group, leading to a cascade of reactions that shorten the perfluorinated chain. The decomposition of fluoropolymers at high temperatures can also release toxic byproducts like HF and various fluoroalkenes. While this compound is a much smaller molecule, the elimination of HF remains a plausible decomposition pathway under thermal stress, consistent with the general behavior of many organofluorine compounds.

Spectroscopic and Analytical Characterization of Methylcarbamoyl Fluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic arrangement within a molecule. For fluorinated compounds like methylcarbamoyl fluoride (B91410), ¹H, ¹³C, and ¹⁹F NMR are all employed to gain a complete picture of the molecular structure.

Proton NMR is a fundamental technique for identifying the hydrogen environments in a molecule. In methylcarbamoyl fluoride, one would expect to observe signals for the methyl (CH₃) protons and the amine (N-H) proton. The chemical shift of the methyl protons would be influenced by the adjacent nitrogen and the electron-withdrawing carbamoyl (B1232498) fluoride group. The N-H proton signal is often broad and its chemical shift can be dependent on solvent and concentration.

A key application of ¹H NMR in the context of carbamoyl fluoride synthesis is for reaction monitoring and yield determination. yorku.cavdoc.pub For instance, during the synthesis of N-phenylbenzylamine-derived carbamoyl fluoride, the change in the chemical shift of the benzyl (B1604629) protons allows for straightforward analysis of the reaction's conversion and yield by comparing the integration of reactant and product signals. An internal standard, such as 1,3,5-trimethoxybenzene, can be added to the crude reaction mixture to obtain an accurate quantitative assessment of the product yield. vdoc.pub

Table 1: Representative ¹H NMR Data for a Simple Carbamoyl Fluoride Analogue Data for N-benzyl-N-methyl-carbamoyl fluoride.

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| N-CH₃ | 3.0 (approx.) | Doublet | ~2 Hz (coupling to F) |

| N-CH₂-Ph | 4.5 (approx.) | Doublet | ~2 Hz (coupling to F) |

| Aromatic (Ph) | 7.2-7.4 | Multiplet | - |

Carbon-13 NMR spectroscopy is used to analyze the carbon framework of a molecule. For this compound, two distinct signals are expected: one for the methyl carbon and one for the carbonyl carbon (C=O). The presence of a fluorine atom introduces complexity due to carbon-fluorine (¹³C-¹⁹F) coupling, which splits the signals of nearby carbon atoms into multiplets. The magnitude of the coupling constant (JCF) decreases as the number of bonds between the carbon and fluorine atoms increases.

The carbonyl carbon is directly attached to the fluorine, resulting in a large one-bond coupling constant (¹JCF), often observed as a doublet. The methyl carbon, being two bonds away, would exhibit a smaller two-bond coupling (²JCF), also appearing as a doublet. This coupling provides definitive evidence of the C-F bond's location within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity | Predicted Coupling Constant (JCF Hz) |

| -CH₃ | 25 - 35 | Doublet | 20 - 30 (²JCF) |

| -C(O)F | 150 - 160 | Doublet | 300 - 350 (¹JCF) |

Note: These are predicted values based on general principles and data for other fluorinated organic compounds.

Fluorine-19 NMR is a highly sensitive and powerful technique for analyzing fluorinated compounds, owing to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. researchgate.net It offers a wide range of chemical shifts, making it exceptionally sensitive to the local electronic environment of the fluorine atom. researchgate.netgoogle.com

For acyl fluorides, the ¹⁹F chemical shift typically appears in the downfield region of the spectrum. In the case of N,N-dithis compound, the ¹⁹F NMR signal has been reported at approximately -69.7 ppm relative to an internal standard. Another similar compound, isoindoline-2-carbonyl fluoride, shows a signal at -14.3 ppm. vdoc.pub This indicates that the chemical shift for this compound is expected in a similar range, providing a distinct and clear signal for its identification.

Table 3: Representative ¹⁹F NMR Chemical Shifts for Simple Carbamoyl Fluorides

| Compound | Chemical Shift (δ ppm) |

| N,N-diethylcarbamoyl fluoride | -61.5 |

| N,N-diisopropylcarbamoyl fluoride | -52.8 |

| N,N-dithis compound | -69.7 |

| Isoindoline-2-carbonyl fluoride | -14.3 |

Quantitative ¹⁹F NMR (qNMR) is a robust method for determining the concentration, purity, or yield of fluorinated compounds. vdoc.pub The technique's accuracy stems from the direct relationship between the integrated signal area and the number of fluorine nuclei. By adding a known amount of a stable, fluorinated internal standard (e.g., α,α,α-trifluorotoluene) to the sample, the purity or yield of the target compound can be calculated with high precision. vdoc.pub This method is often preferred over ¹H qNMR because the ¹⁹F spectrum is typically less crowded, with signals spread over a much wider chemical shift range, which minimizes the risk of signal overlap. vdoc.pub For accurate quantification, a sufficient relaxation delay (e.g., 30 seconds) must be used during data acquisition to ensure complete relaxation of the fluorine nuclei between pulses. vdoc.pub

Beyond the analysis of pure compounds, ¹⁹F NMR serves as an exceptional tool for the non-targeted analysis of fluorinated species in complex environmental or biological samples. Because naturally occurring organofluorines are extremely rare, nearly every signal in a ¹⁹F NMR spectrum of an environmental sample can be attributed to an anthropogenic compound. This makes ¹⁹F NMR an unbiased method that requires no prior knowledge of the specific fluorinated compounds present in a mixture. It can detect a wide array of both known and unexpected fluorinated species, providing a comprehensive profile of fluorine contamination that might be missed by targeted methods like mass spectrometry.

Fluorine (19F) NMR for Fluorine Environment Analysis

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, the key functional groups—the carbonyl group (C=O), the amine N-H bond, and the carbon-fluorine (C-F) bond—exhibit characteristic absorption bands.

The most prominent feature in the IR spectrum of a carbamoyl fluoride is the very strong carbonyl (C=O) stretching vibration. In various N-substituted carbamoyl fluorides, this absorption is consistently observed at a high frequency, typically in the range of 1775-1785 cm⁻¹. vdoc.pub The N-H bond would be expected to show a stretching vibration around 3300-3500 cm⁻¹. The C-F single bond stretch typically appears in the 1000-1400 cm⁻¹ region, though its exact position can be variable.

Table 4: Characteristic IR Absorption Frequencies for Carbamoyl Fluorides

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H | Stretch | 3300 - 3500 | Medium |

| C-H (methyl) | Stretch | 2850 - 3000 | Medium |

| C=O | Stretch | 1775 - 1785 | Strong |

| N-H | Bend | 1550 - 1650 | Medium |

| C-F | Stretch | 1000 - 1400 | Strong |

Note: Values are typical ranges for the functional groups found in simple carbamoyl fluorides.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and investigating the structural integrity of synthesized compounds. For this compound, mass spectrometry confirms the compound's molecular mass and provides clues about its stability and bonding through the analysis of its fragmentation patterns.

When subjected to mass spectrometry, the this compound molecule (CH₃NHCOF) is ionized and then breaks apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure. A plausible fragmentation pattern for this compound would likely involve initial cleavage at the C-N and C-F bonds, which are typically labile sites in such molecules.

Key fragmentation pathways could include:

Loss of a fluorine radical (•F): This would result in a [CH₃NHCO]⁺ ion.

Loss of a methylamino radical (•NHCH₃): This would generate a [COF]⁺ ion.

Cleavage of the N-C bond: This could lead to the formation of a methyl isocyanate cation radical [CH₃NCO]⁺• or a formyl cation [HCO]⁺.

The relative abundance of these fragments provides a fingerprint for the molecule, aiding in its identification.

| Fragment Ion | Chemical Formula | Calculated Mass (m/z) | Possible Origin |

|---|---|---|---|

| [CH₃NHCOF]⁺• (Molecular Ion) | C₂H₄FNO⁺ | 77.03 | Parent Molecule |

| [CH₃NHCO]⁺ | C₂H₄NO⁺ | 58.03 | Loss of •F |

| [COF]⁺ | CFO⁺ | 47.00 | Loss of •NHCH₃ |

| [CH₃NCO]⁺• | C₂H₃NO⁺ | 57.02 | Rearrangement and loss of HF |

| [CH₃NH]⁺ | CH₄N⁺ | 30.03 | Cleavage of C-N bond |

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is a powerful technique for the accurate determination of the molecular mass of a compound. This "soft" ionization method typically protonates the analyte, allowing for the precise measurement of the [M+H]⁺ ion. This high level of accuracy is crucial for confirming the elemental composition of a newly synthesized molecule.

For carbamoyl fluorides, ESI-HRMS is a standard characterization method. acs.org In the case of this compound (C₂H₄FNO), the expected exact mass of the protonated molecule [C₂H₅FNO]⁺ can be calculated with high precision. Experimental determination of this mass via ESI-HRMS serves as a definitive confirmation of the compound's molecular formula. For instance, studies on analogous compounds like benzyl(methyl)carbamic fluoride (C₉H₁₁NOF) and methyl(phenyl)carbamic fluoride (C₈H₉ONF) have demonstrated the utility of ESI-HRMS in confirming their structures by matching the experimentally observed m/z value with the calculated value for the protonated molecule. acs.orgnih.gov

| Compound | Molecular Formula | Ion | Calculated m/z | Reference |

|---|---|---|---|---|

| This compound | C₂H₄FNO | [M+H]⁺ | 78.0349 | - |

| Benzyl(methyl)carbamic fluoride | C₉H₁₁FNO | [M+H]⁺ | 168.0819 | acs.org |

| Methyl(phenyl)carbamic fluoride | C₈H₉FNO | [M+H]⁺ | 154.0663 | nih.gov |

| Indoline-1-carbonyl fluoride | C₉H₈FNO | [M+H]⁺ | 166.0663 | acs.org |

Advanced Spectroscopic Techniques for Detailed Structural Studies

Beyond confirming molecular weight and basic connectivity, advanced spectroscopic techniques can probe the finer details of a molecule's structure, including bond lengths, bond angles, and the dynamics of its rotation and vibration.

High-Resolution Ro-Vibrational Spectroscopy for Related Fluorinated Species

High-resolution ro-vibrational spectroscopy is a powerful technique that examines the transitions between different vibrational and rotational energy levels of a molecule in the gas phase. By analyzing the fine structure within vibrational bands in an infrared spectrum, it is possible to extract highly precise rotational constants and other spectroscopic parameters. These parameters are directly related to the molecule's moments of inertia, from which a very accurate molecular geometry can be determined.

For methyl fluoride, a symmetric top molecule, analysis of its vibration-rotation bands has yielded precise values for its rotational constants and centrifugal distortion constants. royalsocietypublishing.orgresearchgate.netucl.ac.uk Similarly, for formyl fluoride, a planar asymmetric top molecule, dispersed fluorescence spectroscopy has been used to map out a wide range of its vibrational energy levels, providing insights into its potential energy surface. acs.orgresearchgate.net

These studies on analogous fluorinated species highlight how high-resolution ro-vibrational spectroscopy could be applied to this compound to:

Determine its precise ground-state geometry.

Investigate the coupling between its vibrational modes (e.g., Coriolis interactions).

Characterize the effects of centrifugal distortion on its rotational energy levels.

Such a detailed analysis provides a fundamental understanding of the molecule's physical properties and dynamics.

| Compound | Spectroscopic Constant | Value | Significance | Reference |

|---|---|---|---|---|

| Methyl Fluoride (CH₃F) | B₀ (Rotational Constant) | 0.8518 cm⁻¹ | Relates to the moment of inertia perpendicular to the main symmetry axis. | royalsocietypublishing.org |

| DJ (Centrifugal Distortion) | 2.28 x 10⁻⁶ cm⁻¹ | Corrects for the non-rigidity of the molecule during rotation. | royalsocietypublishing.org | |

| Formyl Fluoride (HFCO) | ν₂ (CO Stretch) | ~1836 cm⁻¹ | Fundamental vibrational frequency for the carbonyl stretch. | acs.org |

| ν₆ (Out-of-plane bend) | ~1013 cm⁻¹ | Fundamental vibrational frequency for the out-of-plane bending mode. | acs.org |

Theoretical and Computational Studies on Methylcarbamoyl Fluoride Systems

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic distribution and energy levels.

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. bragitoff.comarxiv.org It provides a good starting point for understanding the electronic structure of methylcarbamoyl fluoride (B91410), but it does not account for electron correlation, which can be significant. bragitoff.com

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MPn) and Configuration Interaction (CI), build upon the HF method to include electron correlation. bragitoff.com These methods generally offer higher accuracy for molecular properties at a greater computational cost. For systems like methylcarbamoyl fluoride, MP2 (second-order Møller-Plesset perturbation theory) is a commonly used post-Hartree-Fock method that provides a good balance between accuracy and computational expense for capturing the effects of electron correlation on the geometry and energy of the molecule. While specific studies on this compound are not abundant, the application of these methods to similar small organic molecules is a standard practice to achieve more accurate predictions of their properties.

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its ability to provide accurate results with a more manageable computational cost compared to post-Hartree-Fock methods. bragitoff.comarxiv.org DFT methods calculate the electronic structure based on the electron density rather than the complex many-electron wavefunction. bragitoff.com

For molecules like this compound, DFT, particularly with hybrid functionals such as B3LYP, is well-suited for optimizing the molecular geometry, calculating vibrational frequencies, and determining various electronic properties. colostate.edu Studies on analogous compounds, such as N-benzyl-N-methylcarbamoyl chlorides, have successfully employed DFT at the B3LYP/6-31+G(d) level of theory to investigate molecular structures and rotational barriers. colostate.edu It is expected that similar levels of theory would provide reliable results for this compound.

Table 1: Comparison of Theoretical Methods for Molecular Property Calculations

| Method | Key Features | Common Applications for this compound |

|---|---|---|

| Hartree-Fock (HF) | Ab initio method, neglects electron correlation. | Initial geometry optimization, wavefunction analysis. |

| Post-Hartree-Fock (e.g., MP2, CI) | Includes electron correlation, higher accuracy than HF. | More accurate energy and geometry calculations. |

| Density Functional Theory (DFT) | Includes electron correlation via functionals, computationally efficient. | Geometry optimization, vibrational frequencies, reaction pathways. |

The ionization potential, the energy required to remove an electron from a molecule, is a key electronic property that can be calculated using quantum chemical methods. Both post-Hartree-Fock and DFT methods can provide accurate estimates of the ionization potential of this compound.

Molecular orbital (MO) analysis provides a detailed picture of the distribution of electrons within the molecule and helps in understanding its reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For this compound, the HOMO is expected to have significant contributions from the nitrogen and oxygen lone pairs, while the LUMO is likely to be a π* orbital associated with the carbonyl group.

Molecular Mechanics and Dynamics Simulations

While quantum chemical methods are excellent for studying electronic properties, molecular mechanics and dynamics simulations are more suitable for exploring the conformational landscape and dynamic behavior of molecules.

The C-N bond in amides and related compounds, including this compound, has a significant partial double bond character due to resonance. This leads to a substantial energy barrier for rotation around this bond, giving rise to distinct rotational isomers, often referred to as E and Z isomers (or cis and trans). acs.orgnih.govbas.bg

Computational studies on N-benzyl-N-methylcarbamoyl chlorides using DFT have shown the existence of two stable rotamers, s-Z and s-E, resulting from rotation around the C(O)-N bond. nih.gov A similar situation is expected for this compound. The relative energies of these isomers and the height of the rotational barrier can be accurately calculated. For the carbamoyl (B1232498) chlorides, the s-E isomer was found to be the global minimum, with the energy difference between the isomers being less than 1 kcal/mol. nih.gov The rotational barrier in simple amides is typically in the range of 15-20 kcal/mol. acs.org

The transition states for the interconversion of these isomers can also be located and characterized computationally. For carbamoyl chlorides, two transition states, TSsyn and TSanti, were identified. nih.gov Understanding the conformational preferences and the dynamics of interconversion is crucial for comprehending the molecule's behavior in different environments.

Table 2: Calculated Rotational Barrier Data for Analogous Amides

| Compound | Method | Calculated Rotational Barrier (kcal/mol) |

|---|---|---|

| N,N-dimethylformamide | DFT/B3LYP | ~19-21 |

| N,N-dimethylacetamide | DFT/B3LYP | ~18-20 |

Note: The data presented is for analogous compounds and serves as an estimate for what might be expected for this compound.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by identifying transition states and intermediates and calculating the associated energy barriers. researchgate.net For this compound, computational methods can be used to study various reactions, such as nucleophilic substitution at the carbonyl carbon or reactions involving the fluorine atom.

Potential Energy Surface Scanning and Transition State Identification

The potential energy surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. nih.gov By mapping out the PES, chemists can identify stable molecules (minima), and the transition states that connect them. nih.gov

A common technique to explore a reaction pathway is a "relaxed" PES scan, where one or more geometric parameters (like a bond length or angle) are systematically varied, and at each step, the remaining parts of the molecule are allowed to relax to their minimum energy arrangement. q-chem.com This process generates a one- or multi-dimensional plot of energy versus the scanned coordinate(s), which can reveal the approximate location of transition states. q-chem.com For a more precise identification of a transition state, which is a first-order saddle point on the PES, various optimization algorithms can be employed. youtube.com A key characteristic of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. iosrjournals.org

For a molecule like this compound, PES scanning could be employed to study various conformational changes, such as the rotation around the C-N bond, or to investigate the initial stages of its reactions, for instance, with a nucleophile. By systematically changing the distance between the fluorine atom and an incoming nucleophile, the energy profile of the substitution reaction can be mapped, and the structure of the transition state can be determined. While specific studies on this compound are not abundant in the literature, the methodologies applied to similar molecules, such as methyl fluoride, provide a clear blueprint for how such investigations would be conducted. For example, detailed PESs have been constructed for methyl fluoride to study its vibrational energy levels. nih.govnih.gov A theoretical study on the SN2 reaction between methyl fluoride and the fluoride ion utilized ab initio methods to locate the transition state and perform intrinsic reaction coordinate (IRC) calculations to confirm that the identified transition state connects the reactants and products. iosrjournals.orgccu.edu.tw

Below is a hypothetical data table illustrating the kind of information that could be obtained from a PES scan for the rotation around the C-N bond in this compound.

Table 1: Hypothetical Potential Energy Surface Scan Data for C-N Bond Rotation in this compound

| Dihedral Angle (H-N-C=O) (degrees) | Relative Energy (kcal/mol) |

|---|---|

| 0 | 5.2 |

| 30 | 4.1 |

| 60 | 1.5 |

| 90 | 0.2 |

| 120 | 1.8 |

| 150 | 4.3 |

Catalytic Cycle Modeling for Organometallic Transformations

Carbamoyl fluorides are increasingly recognized as valuable reactants in organometallic catalysis, for example, in cross-coupling reactions to form amides. thieme-connect.de Computational modeling plays a crucial role in elucidating the mechanisms of these catalytic cycles. bris.ac.uk By calculating the energies of proposed intermediates and transition states, researchers can map out the entire catalytic pathway, identify the rate-determining step, and understand how the catalyst facilitates the reaction. bris.ac.ukrsc.org

A typical catalytic cycle for a cross-coupling reaction involving this compound and an organometallic reagent (e.g., an organoboron or organosilicon compound) catalyzed by a transition metal complex (e.g., nickel or palladium) would likely involve several key steps:

Oxidative Addition: The C-F bond of this compound adds to the low-valent metal center.

Transmetalation: The organic group from the organometallic reagent is transferred to the metal center.

Reductive Elimination: The desired amide product is formed by the coupling of the carbamoyl and organic groups, regenerating the active catalyst.

Computational studies, often using Density Functional Theory (DFT), can model each of these steps. For instance, in a study of a base-free cross-coupling of carbamoyl fluorides with silylated nucleophiles, a purported catalytic cycle was proposed where the formation of a fluorosilane provides the thermodynamic driving force. yorku.ca Such computational models can provide detailed geometric and electronic information about the species involved in the catalytic cycle. While specific computational studies focusing solely on this compound are limited, the principles of modeling organometallic catalytic cycles are well-established and are routinely applied to understand the reactivity of related compounds.

The following table provides a hypothetical example of the calculated relative free energies for the key steps in a generic Ni-catalyzed cross-coupling reaction involving a carbamoyl fluoride.

Table 2: Hypothetical Relative Free Energies for a Ni-Catalyzed Cross-Coupling Reaction of a Carbamoyl Fluoride

| Catalytic Cycle Step | Species | Relative Free Energy (kcal/mol) |

|---|---|---|

| - | Ni(0)Ln + R-CO-F + Nu-SiMe3 | 0.0 |

| Oxidative Addition | [Ni(II)(CO-R)(F)Ln] + Nu-SiMe3 | +5.3 |

| Transmetalation | [Ni(II)(CO-R)(Nu)Ln] + F-SiMe3 | -15.2 |

Prediction of Spectroscopic Parameters from First Principles

Ab initio and DFT calculations can accurately predict various spectroscopic parameters, such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis). researchgate.netst-andrews.ac.uk These predictions are invaluable for confirming the identity of newly synthesized compounds, interpreting experimental spectra, and understanding the relationship between molecular structure and spectroscopic properties.

For this compound, the prediction of the 19F, 13C, 15N, and 1H NMR chemical shifts would be of particular interest. The calculation of NMR shielding tensors from first principles is a well-established technique. researchgate.netaps.org These calculations are typically performed using methods like Gauge-Including Atomic Orbitals (GIAO) within a DFT framework. nih.gov The accuracy of the predicted chemical shifts depends on the chosen level of theory (functional and basis set) and the treatment of solvent effects. nih.govmdpi.com For fluorine-containing compounds, relativistic effects can also be important and may need to be included for high accuracy. nih.gov

The table below illustrates the type of data that would be generated from a first-principles calculation of the NMR chemical shifts for this compound.

Table 3: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| 19F | -45.2 | -46.8 |

| 13C (carbonyl) | 168.5 | 169.3 |

| 13C (methyl) | 28.1 | 28.9 |

Applications in Rational Catalyst Design and Reaction Optimization

The insights gained from theoretical and computational studies of reaction mechanisms and catalyst behavior can be directly applied to the rational design of new catalysts and the optimization of reaction conditions. pnnl.govmdpi.comresearchgate.net By understanding the factors that control the activity and selectivity of a catalyst, researchers can propose modifications to the catalyst structure (e.g., by changing the ligands on a metal center) to improve its performance.

For reactions involving this compound, computational studies could be used to:

Screen potential catalysts: By calculating the energy barriers for the rate-determining step of a reaction with a series of different catalysts, the most promising candidates can be identified for experimental investigation.

Optimize reaction conditions: The effect of solvent, temperature, and additives on the reaction mechanism can be modeled to predict the optimal conditions for a desired outcome.

Understand selectivity: In cases where multiple products can be formed, computational modeling can help to elucidate the origins of chemo-, regio-, and stereoselectivity, guiding the design of more selective catalysts.

An example of the interplay between computational and experimental work is the study of the BF3-catalyzed intramolecular fluorocarbamoylation of alkynes. researchgate.net Experimental and computational studies supported a stepwise mechanism, providing valuable information for understanding and potentially improving this transformation. researchgate.net While this example does not specifically involve this compound, it highlights the power of computational chemistry in guiding the development of new synthetic methods for the broader class of carbamoyl fluorides.

The following table provides a hypothetical example of how computational screening could be used to select a ligand for a transition metal catalyst in a reaction involving a carbamoyl fluoride.

Table 4: Hypothetical Computational Screening of Ligands for a Catalytic Reaction

| Ligand | Calculated Activation Energy (kcal/mol) | Predicted Relative Rate |

|---|---|---|

| Ligand A (phosphine) | 25.3 | 1.0 |

| Ligand B (N-heterocyclic carbene) | 22.1 | 15.8 |

Table 5: List of Compounds

| Compound Name |

|---|

| This compound |

Advanced Research Applications and Future Directions for Methylcarbamoyl Fluoride Chemistry

Role in the Synthesis of Specialty Organic Chemicals

Methylcarbamoyl fluoride (B91410) serves as a key intermediate and reagent in the synthesis of a wide array of specialized organic molecules. Its reactivity, which is more moderate and selective compared to its chloride counterparts, makes it an exceptional tool for introducing the methylcarbamoyl moiety into various structures. nih.gov

Methylcarbamoyl fluoride is an excellent precursor for the synthesis of several important classes of organic compounds due to its ability to act as a stable and selective methylcarbamoylating agent. nih.govnih.gov It readily reacts with a range of nucleophiles to form ureas, carbamates, and amides, which are foundational structures in numerous biologically active molecules and functional materials. nih.govnih.gov

The reaction of this compound with amines, for instance, provides a direct and efficient route to N,N'-substituted ureas. Similarly, its reaction with alcohols and thiols yields carbamates and thiocarbamates, respectively. nih.gov These transformations are often characterized by high yields and good functional group tolerance, underscoring the utility of this compound as a synthetic building block. nih.gov The development of nickel-catalyzed cross-coupling reactions has further expanded its utility, allowing for the synthesis of ureas and carbamates from silylated nucleophiles under base-free conditions. yorku.ca

Below is a table summarizing the application of carbamoyl (B1232498) fluorides as precursors:

| Precursor | Resulting Architecture | Nucleophile | Reference |

| This compound | Ureas | Amines | nih.govnih.gov |

| This compound | Carbamates | Alcohols | nih.govnih.gov |

| This compound | Thiocarbamates | Thiols | nih.gov |

| This compound | Amides | Various nucleophiles | nih.gov |

| Carbamoyl fluorides | Enol Carbamates | Silyl Enol Ethers | yorku.ca |

The presence of the fluorine atom in this compound makes it an important building block for the synthesis of more complex organofluorine compounds. semanticscholar.org The unique reactivity enabled by the fluoride atom allows for the development of innovative strategies for functionalization. semanticscholar.orgresearchgate.net For example, BF3-catalyzed intramolecular fluorocarbamoylation of alkyne-tethered carbamoyl fluorides has been developed to access fluorinated heterocycles like 3-(fluoromethylene) oxindoles and γ-lactams with high stereoselectivity. researchgate.net This type of reaction demonstrates the dual role of the carbamoyl fluoride group, which not only participates in the carbamoylation but also facilitates the introduction of a fluorine atom into the target molecule. researchgate.net

Methodological Advancements in Fluorocarbonylation and Related Reactions

Recent years have seen significant progress in fluorocarbonylation reactions, with carbamoyl fluorides playing a central role. nih.gov These advancements focus on developing milder, more efficient, and more broadly applicable methods for introducing the carbonyl fluoride moiety or its derivatives.

Historically, the synthesis of carbamoyl fluorides often relied on hazardous reagents like phosgene (B1210022) or its derivatives. nih.govyorku.ca Modern methods, however, increasingly utilize safer and more manageable reagents. For instance, the oxidation of difluorocarbene has been shown to generate carbonyl fluoride in situ, which can then be trapped by amines to form carbamoyl fluorides. researchgate.net Another approach involves the use of trifluoromethyl trifluoromethanesulfonate (B1224126) as a difluorophosgene equivalent, allowing for rapid synthesis from secondary amines. yorku.ca

A significant recent development is the use of palladium/phosphine synergistic catalysis for the fluorocarbonylation of potassium aryl/alkyl trifluoroborates. nih.gov In this method, trifluoromethyl arylsulfonate serves as an efficient source of carbonyl difluoride (COF2), enabling the reaction to proceed under mild conditions with excellent yields and tolerance for complex molecular structures. nih.gov

Considerations for Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and related compounds is increasingly being viewed through the lens of green chemistry. The goal is to develop synthetic routes that are not only efficient but also environmentally benign. This involves avoiding toxic reagents, minimizing waste, and utilizing sustainable resources. researchgate.net

Several modern synthetic methods for carbamoyl fluorides align with green chemistry principles:

Use of CO2 as a C1 Source : A notable advancement is the use of carbon dioxide (CO2), an abundant and inexpensive C1 source, in conjunction with a deoxyfluorinating reagent to synthesize carbamoyl fluorides directly from amines. researchgate.netresearchgate.net This method operates under mild conditions (1 atm and room temperature) and is scalable. researchgate.net

Avoiding Toxic Reagents : New protocols have been developed that avoid highly toxic and gaseous reagents like phosgene or difluorophosgene. nih.govorganic-chemistry.org For example, the use of a difluorophosgene surrogate derived from difluorocarbene and pyridine (B92270) N-oxides offers a safer alternative. organic-chemistry.org Another mild, three-step procedure uses 1,1′-carbonyldiimidazole, a stable solid, followed by exchange with inorganic potassium fluoride (KF). nih.gov

Electrochemical Methods : Anodic oxidation of oxamic acids in the presence of Et3N·3HF has emerged as a practical and robust method to access carbamoyl fluorides. nih.gov This electrochemical approach avoids the use of chemical oxidants and can be adapted for continuous flow synthesis, a key aspect of green manufacturing. nih.gov

Mechanochemistry : Solid-state aromatic nucleophilic fluorination using potassium fluoride demonstrates a rapid and environmentally friendly route that eliminates the need for high-boiling, toxic solvents. rsc.org

Emerging Research Areas in Organofluorine Chemistry Relevant to this compound

The field of organofluorine chemistry is continuously evolving, with this compound and its parent class of compounds finding applications in new and exciting areas. nih.gov Carbamoyl fluorides are being explored as versatile electrophiles whose unique reactivity can be harnessed for novel synthetic transformations. semanticscholar.orgthieme-connect.de

One emerging area is the transition-metal-catalyzed activation of the C-F bond in carbamoyl fluorides. thieme-connect.de While challenging due to the bond's strength, this approach opens up new avenues for cross-coupling reactions and the synthesis of complex amides and heterocyclic compounds. semanticscholar.org Furthermore, the potential use of carbamoyl fluorides in radiochemistry, specifically through 18F/19F isotopic exchange, is being investigated for applications in medical imaging. nih.gov The development of novel methods for direct C-H bond fluorination in complex molecules is another active area of research that could intersect with carbamoyl fluoride chemistry, potentially offering new synthetic routes to functionalized derivatives. idw-online.de

Synergistic Integration of Computational and Experimental Methodologies in Future Research

The synergy between computational and experimental chemistry is proving to be invaluable in advancing the understanding and application of this compound. researchgate.net Density Functional Theory (DFT) calculations and other computational methods are being employed to elucidate reaction mechanisms, predict reactivity, and design new catalysts and reagents. researchgate.net